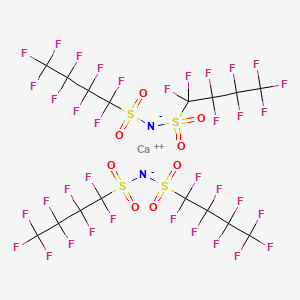
Bis(nonafluorobutane sulfonyl)imide de calcium(II)
Vue d'ensemble
Description
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is a chemical compound with the molecular formula C16CaF36N2O8S4 . It appears as a white to almost white powder or crystal . This compound is one of numerous organometallic compounds and is useful as reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular structure of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is represented by the formula Ca[(C4F9SO2)2N]2 . The InChI code for this compound is 1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;;;/h27H;;; .Physical And Chemical Properties Analysis
Calcium(II) Bis(nonafluorobutanesulfonyl)imide has a molecular weight of 1200.44 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . This compound is soluble in methanol .Applications De Recherche Scientifique
Chimie environnementale
En chimie environnementale, le bis(nonafluorobutane sulfonyl)imide de calcium(II) est utilisé dans des procédés visant à réduire les polluants. Sa réactivité peut contribuer à la dégradation de substances nocives, conduisant à un air et une eau plus propres.
Chacune de ces applications exploite les propriétés chimiques uniques du bis(nonafluorobutane sulfonyl)imide de calcium(II), telles que sa réactivité, sa stabilité et sa capacité à agir comme catalyseur ou réactif . La polyvalence du composé souligne son importance dans la recherche scientifique et les applications industrielles.
Safety and Hazards
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is classified as dangerous and corrosive . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Calcium(II) Bis(nonafluorobutanesulfonyl)imide. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture . It’s also soluble in methanol , which could influence its distribution and action in a biological system.
Analyse Biochimique
Biochemical Properties
Calcium(II) Bis(nonafluorobutanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a Lewis acid catalyst, facilitating a range of transformations, including Friedel-Crafts alkylation and sulfonamide synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes and proteins.
Cellular Effects
The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause severe skin burns and eye damage indicates its potential to disrupt cellular integrity and function . Additionally, its interactions with cellular components can lead to changes in metabolic activities and gene expression patterns.
Molecular Mechanism
At the molecular level, Calcium(II) Bis(nonafluorobutanesulfonyl)imide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a Lewis acid catalyst allows it to facilitate various biochemical reactions by stabilizing transition states and lowering activation energies . These interactions can lead to the modulation of enzyme activities and alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide change over time. The compound is known for its stability under inert gas conditions, but it is hygroscopic and can degrade in the presence of moisture . Long-term exposure to the compound can result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of Calcium(II) Bis(nonafluorobutanesulfonyl)imide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to severe adverse effects, including skin burns and eye damage . Threshold effects observed in these studies indicate that the compound’s impact on biological systems is dose-dependent, with higher concentrations posing greater risks.
Metabolic Pathways
Calcium(II) Bis(nonafluorobutanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as a Lewis acid catalyst allows it to participate in reactions that modify metabolic intermediates and end products . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, Calcium(II) Bis(nonafluorobutanesulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in methanol suggests that it can be readily taken up by cells and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and potential toxicity.
Subcellular Localization
The subcellular localization of Calcium(II) Bis(nonafluorobutanesulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to be localized within specific cellular regions, where it can exert its biochemical effects . These interactions can impact the compound’s activity and function within cells.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium(II) Bis(nonafluorobutanesulfonyl)imide involves the reaction of Calcium oxide with Nonafluorobutanesulfonyl chloride in the presence of anhydrous tetrahydrofuran (THF) followed by the addition of Lithium bis(nonafluorobutanesulfonyl)imide.", "Starting Materials": [ "Calcium oxide", "Nonafluorobutanesulfonyl chloride", "Anhydrous tetrahydrofuran (THF)", "Lithium bis(nonafluorobutanesulfonyl)imide" ], "Reaction": [ "Step 1: Calcium oxide is added to anhydrous THF and stirred until it dissolves completely.", "Step 2: Nonafluorobutanesulfonyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: Lithium bis(nonafluorobutanesulfonyl)imide is added to the reaction mixture and stirred for an additional 2 hours at room temperature.", "Step 5: The resulting precipitate is filtered and washed with THF.", "Step 6: The product is dried under vacuum at room temperature." ] } | |
Numéro CAS |
689282-13-1 |
Formule moléculaire |
C16CaF36N2O8S4 |
Poids moléculaire |
1200.5 g/mol |
Nom IUPAC |
calcium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |
InChI |
InChI=1S/2C8F18NO4S2.Ca/c2*9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q2*-1;+2 |
Clé InChI |
WGPFQGXTGKSRPV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |
SMILES canonique |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Ca+2] |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)


![(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride](/img/structure/B1486906.png)